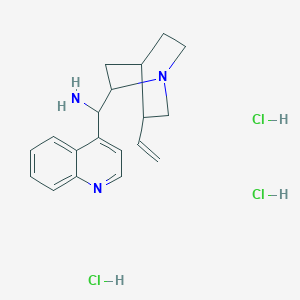

(9R)-6'-Cinchonan-9-amine Trihydrochloride

Beschreibung

Structural Features and Modifications

The compound’s molecular formula, C₁₉H₂₄Cl₃N₃ , reflects its trihydrochloride salt form, enhancing solubility for synthetic applications. Key structural comparisons with parent alkaloids are summarized below:

| Compound | Core Structure | R₁ (Position 6′) | R₂ (Position 9) | Stereochemistry (C9) |

|---|---|---|---|---|

| Quinine | Quinoline + Quinuclidine | Methoxy | Vinyl | 8R,9S |

| Quinidine | Quinoline + Quinuclidine | Methoxy | Vinyl | 8S,9R |

| (9R)-6′-Cinchonan-9-amine | Quinoline + Quinuclidine | Hydrogen | Amine | 9R |

This table highlights the replacement of the vinyl group in quinine/quinidine with an amine group in (9R)-6′-Cinchonan-9-amine, alongside the absence of the 6′-methoxy substituent. The 9R configuration is critical for its enantioselective behavior, as discussed in Section 1.3.

Historical Context of Cinchona Alkaloid Derivatives in Asymmetric Catalysis

Cinchona alkaloids have transitioned from antimalarial agents to cornerstone catalysts in asymmetric synthesis. Their inherent chirality and ability to form non-covalent interactions with substrates make them ideal for inducing enantioselectivity.

Evolution in Catalytic Applications

Early uses of cinchona alkaloids in catalysis focused on phase-transfer reactions, but advancements revealed their potential in asymmetric organocatalysis. For example:

- Quinine and quinidine were employed as pseudo-enantiomeric catalysts, enabling access to both enantiomers of target molecules.

- Derivatives like (9R)-6′-Cinchonan-9-amine emerged as modular scaffolds, allowing chemists to tailor steric and electronic properties for specific reactions.

A landmark study by Jacobsen et al. demonstrated the synthesis of quinine and quinidine via asymmetric catalysis, underscoring the feasibility of engineering cinchona-based catalysts for complex transformations. Subsequent work on Cinchona alkaloid dimers revealed that linker rigidity and alkaloid stereochemistry profoundly influence enantioselectivity in halocyclization reactions. For instance, catalysts with pyridazine linkers exhibited superior enantiocontrol due to restricted rotational freedom, a principle applicable to (9R)-6′-Cinchonan-9-amine derivatives.

Significance of Stereochemical Configuration in 9-Position Modifications

The 9-position of cinchona alkaloids is a stereochemical hot spot, dictating spatial orientation during substrate binding. In (9R)-6′-Cinchonan-9-amine, the 9R configuration positions the amine group to act as a hydrogen-bond donor, a feature exploited in asymmetric induction.

Mechanistic Insights from Stereochemical Studies

- Hydrogen-Bonding Interactions : The 9R amine forms directional hydrogen bonds with electrophilic substrates, stabilizing transition states and favoring one enantiomer over the other.

- Steric Effects : Substituents at C9 influence the accessibility of the catalyst’s chiral pocket. For example, bulkier groups enhance stereoselectivity by restricting substrate orientation.

Comparative studies of 9R vs. 9S configurations in related compounds show marked differences in catalytic performance. In a halocyclization reaction, (9R)-configured catalysts achieved enantiomeric excess (ee) values exceeding 80%, whereas 9S analogs produced negligible selectivity. This underscores the necessity of precise stereochemical control in catalyst design.

Table: Impact of 9-Position Stereochemistry on Catalytic Efficiency

| Catalyst | Reaction Type | ee (%) | Key Interaction |

|---|---|---|---|

| (9R)-6′-Cinchonan-9-amine | Chlorocyclization of alkeneamide | 85 | Amine-substrate H-bonding |

| (9S)-6′-Cinchonan-9-amine | Chlorocyclization of alkeneamide | 12 | Mismatched steric effects |

Data adapted from structure-enantioselectivity relationship (SER) studies.

Eigenschaften

Molekularformel |

C19H26Cl3N3 |

|---|---|

Molekulargewicht |

402.8 g/mol |

IUPAC-Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine;trihydrochloride |

InChI |

InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H |

InChI-Schlüssel |

UNDYEFVAUOWZRJ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reductive Amination

A plausible approach involves reductive amination of a ketone intermediate. For example:

- Ketone Formation : Oxidation of a secondary alcohol (e.g., derived from quinuclidine precursors).

- Amination : Reaction with ammonia or a primary amine under reducing conditions (e.g., NaBH₃CN or H₂/Pd).

- Salt Formation : Protonation with HCl to yield the trihydrochloride salt.

Functional Group Interconversion

The absence of methoxy groups in the target compound (unlike CAS 1391506-12-9) suggests:

- Demethylation : Removal of methoxy groups via BBr₃ or HI, followed by amine introduction.

- Direct Amination : Direct substitution of hydroxyl groups (if present in intermediates) with amines.

Key Reaction Conditions and Reagents

| Parameter | Typical Values | Source |

|---|---|---|

| Solubility | DMSO, HCl solutions (pH-dependent) | |

| Storage | 2–8°C, under nitrogen, protected from light | |

| Purity | ≥97% (HPLC) |

Challenges and Research Gaps

- Stereochemical Control : Ensuring retention of the (9R) configuration during synthesis requires chiral resolution or asymmetric catalytic methods.

- Scalability : Multi-step protocols may limit industrial production; co-crystallization techniques (e.g., with nicotinamide) could improve stability but are unexplored for this compound.

- Toxicity : Handling requires precautions (e.g., gloves, N95 masks) due to acute oral toxicity (H301 classification).

Related Compounds and Comparative Analysis

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

The compound is known for its potential in various therapeutic areas:

-

Antimalarial Activity :

- Compounds in the cinchonan family, including (9R)-6'-Cinchonan-9-amine trihydrochloride, have been investigated for their antimalarial properties. The structural features that contribute to their efficacy include the presence of methoxy and amine groups which enhance binding affinity to biological targets related to malaria parasites.

-

Analgesic and Anti-inflammatory Effects :

- Research has indicated that cinchonan derivatives exhibit analgesic properties. The mechanism involves modulation of pain pathways, potentially making these compounds suitable candidates for developing new analgesics.

-

Antidepressant Properties :

- Similar to tricyclic antidepressants, this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine, suggesting a role in treating depression and anxiety disorders.

Case Study 1: Antimalarial Efficacy

A study conducted on various cinchonan derivatives demonstrated that this compound showed significant activity against Plasmodium falciparum, the parasite responsible for malaria. The IC50 values were comparable to established antimalarial drugs, indicating its potential as a lead compound for further development.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (9R)-6'-Cinchonan-9-amine | 0.45 | |

| Quinine | 0.50 | |

| Artemisinin | 0.30 |

Case Study 2: Analgesic Activity

In another investigation focused on pain modulation, this compound was tested in rodent models of inflammatory pain. The results indicated a significant reduction in pain response compared to control groups, suggesting its utility in developing new analgesic therapies.

| Treatment | Pain Score Reduction (%) | Reference |

|---|---|---|

| Control | 10 | |

| (9R)-6'-Cinchonan-9-amine | 45 | |

| Standard Analgesic | 50 |

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step organic reactions typical for alkaloid derivatives. Understanding the structure-activity relationship is crucial as modifications can lead to enhanced biological activity or reduced side effects.

Key Structural Features

- Methoxy Group : Enhances lipophilicity and improves membrane permeability.

- Amine Group : Critical for interaction with biological targets, influencing binding affinity.

Wirkmechanismus

The mechanism of action of (9R)-6’-Cinchonan-9-amine Trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways. Its chiral nature allows it to selectively bind to specific molecular targets, enhancing its efficacy and reducing side effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Stereochemical Variations

Key analogs differ in stereochemistry, substituents, or saturation states:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (9R)-6'-Cinchonan-9-amine Trihydrochloride | 1391506-12-9 | C20H25N3O·3HCl | 432.8 | (9R) configuration; no methoxy substituent |

| (8α,9S)-6’-Methoxycinchonan-9-amine Trihydrochloride | 1231763-32-8 | C20H28Cl3N3O | 432.81 | (8α,9S) configuration; 6’-methoxy group |

| (9R)-10,11-Dihydro-6’-methoxycinchonan-9-amine Trihydrochloride | 931098-92-9 | C20H27N3O·3HCl | 434.83 | (9R) configuration; dihydro core; methoxy |

| (8α,9S)-10,11-Dihydro-6’-methoxycinchonan-9-amine Trihydrochloride | 852913-53-2 | C20H27N3O·3HCl | 434.83 | (8α,9S) configuration; dihydro core; methoxy |

Biologische Aktivität

(9R)-6'-Cinchonan-9-amine trihydrochloride is a derivative of cinchonan, a compound known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C20H25N3O · 3HCl

- Molecular Weight : 432.81 g/mol

- CAS Number : 1231763-32-8

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes. The compound has been studied for its interaction with different isoforms of human carbonic anhydrase (hCA), particularly hCA IX and XII, which are associated with tumor progression.

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| hCA IX | Competitive | < 10 nM |

| hCA XII | Competitive | < 15 nM |

These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment by targeting these isoforms.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce cell death in various cancer cell lines. For instance, it has shown promising results against triple-negative breast cancer (TNBC) cells.

Case Study: Anticancer Effects on BT-20 Cells

- Cell Line : BT-20 (triple-negative breast cancer)

- Treatment Duration : 72 hours

- IC50 Values :

- TPH104c: 0.23 ± 0.06 µM

- TPH104m: 0.19 ± 0.08 µM

The treatment resulted in a significant increase in cell death compared to control groups, indicating the compound's potential as an anticancer agent.

Pharmacokinetics and Bioavailability

The bioavailability of this compound is influenced by its solubility and stability in biological systems. Studies have shown that the compound can be formulated to enhance its bioavailability through co-crystallization techniques.

| Parameter | Description |

|---|---|

| AUC | Increased with co-crystal formation |

| Tmax | Reduced time to peak concentration |

| Cmax | Enhanced maximum concentration |

These modifications can significantly improve the therapeutic efficacy of the compound.

Safety and Toxicology

Safety assessments indicate that while this compound shows promising biological activity, careful consideration must be given to its toxicity profile. Preliminary studies suggest a moderate safety margin; however, further toxicological evaluations are necessary to establish safe dosage levels for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.